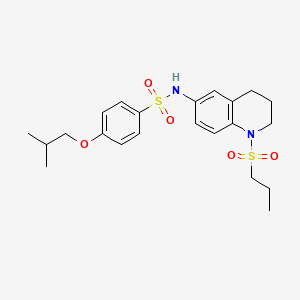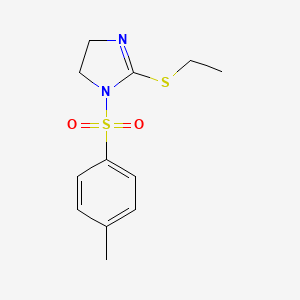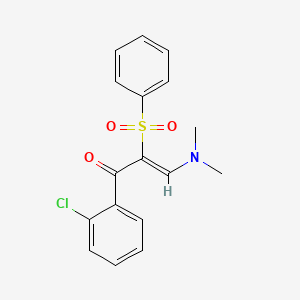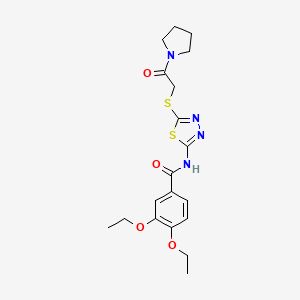
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has recently gained attention as a potential therapeutic agent in the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Characterization
A new method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including compounds structurally related to 1-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, has been developed. This method uses heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions with microwave irradiation, achieving satisfactory yields. The products are characterized by 1H NMR, ESI-MS, Elemental analysis, and X-ray single crystal diffraction for selected derivatives (Li & Chen, 2008).
Metallo-Supramolecular Assemblies
Di-(m-pyridyl)-urea ligands, including derivatives similar to 1-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, have been prepared for constructing metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies demonstrate the potential for hydrogen bonding and complexation, suggesting a route for engineering materials with specific functionalities. The study shows how methyl substitution influences ligand coordination and assembly morphology, highlighting the role of pyridine-substituted urea ligands in supramolecular chemistry (Troff et al., 2012).
Anticancer Activity
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, structurally related to the compound , have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Among these, specific derivatives exhibited potent antiproliferative effects, highlighting the skeleton of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea as promising for the design of new anticancer agents. These compounds also demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential mechanism of action through cell cycle arrest (Zhang et al., 2019).
Cytokinin Activity
The urea derivatives have been explored for their cytokinin-like activity, which influences plant growth and development. Specifically, N-phenyl-N'-(2-chloro-4-pyridyl)urea, a compound structurally related to the one of interest, shows significant activity in promoting cell division and differentiation in plant tissue cultures. This application demonstrates the potential of urea derivatives in agricultural biotechnology for enhancing crop yield and quality (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-2-5-14(13)24-17(25)23-11-12-7-8-22-15(10-12)16-6-3-9-26-16/h1-10H,11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVCGKTYUXXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)
![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)